molecular formula C23H31N3O4 B2364126 (E)-2-Cyano-N-cyclohexyl-3-[4-[1-(dimethylamino)-1-oxopropan-2-yl]oxy-3-ethoxyphenyl]prop-2-enamide CAS No. 1057501-56-0

(E)-2-Cyano-N-cyclohexyl-3-[4-[1-(dimethylamino)-1-oxopropan-2-yl]oxy-3-ethoxyphenyl]prop-2-enamide

Cat. No. B2364126
M. Wt: 413.518
InChI Key: MLKAEWMFFDOJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-Cyano-N-cyclohexyl-3-[4-[1-(dimethylamino)-1-oxopropan-2-yl]oxy-3-ethoxyphenyl]prop-2-enamide is a useful research compound. Its molecular formula is C23H31N3O4 and its molecular weight is 413.518. The purity is usually 95%.
BenchChem offers high-quality (E)-2-Cyano-N-cyclohexyl-3-[4-[1-(dimethylamino)-1-oxopropan-2-yl]oxy-3-ethoxyphenyl]prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-Cyano-N-cyclohexyl-3-[4-[1-(dimethylamino)-1-oxopropan-2-yl]oxy-3-ethoxyphenyl]prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Pyrroles and Related Heterocycles

Compounds similar to the one mentioned have been involved in the synthesis of pyrroles, isoindoles, and other heterocyclic compounds through decarboxylative cyclization processes. This method highlights the utility of such compounds in constructing complex ring systems that are prevalent in natural products and pharmaceuticals (Gabbutt et al., 2002).

C vs N-Alkylation in Organic Synthesis

Research has shown that primary and secondary enaminones derived from similar structures can react with cyclohexenone to yield C-alkylated derivatives exclusively. This process underscores the role of such compounds in selective alkylation reactions, facilitating the synthesis of diverse organic molecules with potential applications in medicinal chemistry (Chaaban et al., 1981).

Metal Complexation and Bioactivity

Enaminone complexes, including those derived from compounds with functionalities akin to the chemical , have been synthesized and their bioactivities against various bacteria and fungi were investigated. This research suggests potential applications in developing new antimicrobial agents (Jeragh & Elassar, 2015).

Structural Analysis and Characterization

The detailed structural characterization of compounds structurally related to (E)-2-Cyano-N-cyclohexyl-3-[4-[1-(dimethylamino)-1-oxopropan-2-yl]oxy-3-ethoxyphenyl]prop-2-enamide has been performed using techniques like NMR and IR spectroscopy. Such studies are crucial for understanding the molecular geometry, electronic structure, and potential reactivity of these compounds (Kotteswaran et al., 2016).

Antiviral Activity of Enaminoketones

Research into enaminoketones substituted on nitrogen with hydroxyl-containing groups, related to the core structure of your compound, has shown marked antiviral activity. This suggests that modifications of the compound could lead to new antiviral agents, contributing to the ongoing search for effective treatments for viral infections (Romanova et al., 1993).

properties

IUPAC Name

(E)-2-cyano-N-cyclohexyl-3-[4-[1-(dimethylamino)-1-oxopropan-2-yl]oxy-3-ethoxyphenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4/c1-5-29-21-14-17(11-12-20(21)30-16(2)23(28)26(3)4)13-18(15-24)22(27)25-19-9-7-6-8-10-19/h11-14,16,19H,5-10H2,1-4H3,(H,25,27)/b18-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKAEWMFFDOJKP-QGOAFFKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2CCCCC2)OC(C)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2CCCCC2)OC(C)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-Cyano-N-cyclohexyl-3-[4-[1-(dimethylamino)-1-oxopropan-2-yl]oxy-3-ethoxyphenyl]prop-2-enamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.